[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium

Mitochondrial targeting Linker stability Mitohormesis

[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium (CAS 1046046-32-5; molecular formula C₃₂H₃₈N₂OPS⁺; MW 529.7 g/mol) is a quaternary phosphonium salt belonging to the mitochondria-targeted triphenylphosphonium (TPP)-thiazole conjugate class. The compound features three distinct structural domains: a triphenylphosphonium (TPP⁺) cation for mitochondrial membrane potential (Δψm)-driven accumulation, an 11-carbon undecyl linker chain terminating in a carbonyl group, and a 1,3-thiazol-2-ylamino pharmacophore attached via an amide-type bond.

Molecular Formula C32H38N2OPS+
Molecular Weight 529.7 g/mol
Cat. No. B11061484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium
Molecular FormulaC32H38N2OPS+
Molecular Weight529.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[P+](CCCCCCCCCCC(=O)NC2=NC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C32H37N2OPS/c35-31(34-32-33-25-27-37-32)24-16-5-3-1-2-4-6-17-26-36(28-18-10-7-11-19-28,29-20-12-8-13-21-29)30-22-14-9-15-23-30/h7-15,18-23,25,27H,1-6,16-17,24,26H2/p+1
InChIKeyINVKBOWRPAQXDO-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium – A Long-Chain Amide-Linked TPP-Thiazole Mitochondrial Targeting Conjugate for Anticancer and Metabolic Research


[11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium (CAS 1046046-32-5; molecular formula C₃₂H₃₈N₂OPS⁺; MW 529.7 g/mol) is a quaternary phosphonium salt belonging to the mitochondria-targeted triphenylphosphonium (TPP)-thiazole conjugate class . The compound features three distinct structural domains: a triphenylphosphonium (TPP⁺) cation for mitochondrial membrane potential (Δψm)-driven accumulation, an 11-carbon undecyl linker chain terminating in a carbonyl group, and a 1,3-thiazol-2-ylamino pharmacophore attached via an amide-type bond. TPP-thiazole conjugates as a class have demonstrated mitochondrial respiration inhibition, anticancer cytotoxicity, and metabolic modulation in preclinical models [1][2]. This specific analog is distinguished from the well-characterized Mito-Fu family (e.g., TPP-thiazole CAS 1352002-58-4) by its extended C11 alkyl linker and hydrolytically stable amide connection to the thiazole ring.

Why [11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium Cannot Be Replaced by Generic TPP-Thiazole Analogs


TPP-thiazole conjugates are not interchangeable because both linker length and linker chemistry fundamentally govern mitochondrial accumulation, respiratory inhibition potency, and hydrolytic stability [1][2]. The widely studied TPP-thiazole (Mito-Fu, CAS 1352002-58-4) employs a short ethoxy-oxoethyl ester linker; replacing it with a C11 amide linker (as in the target compound) is predicted to simultaneously increase lipophilicity (driving higher mitochondrial uptake), enhance hydrolytic stability (reducing premature degradation), and alter the acute respiratory inhibition profile (potentially shifting from moderate inhibition toward either stronger or negligible activity depending on context) [3]. Substituting a shorter-chain or ester-linked analog would therefore yield different mitochondrial pharmacokinetics and pharmacodynamics, compromising experimental reproducibility in studies where linker-controlled mitochondrial dosing is critical.

Quantitative Differentiation Evidence for [11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium vs. Closest Analogs


Amide Linker Hydrolytic Stability vs. Ester-Linked TPP-Thiazole Conjugates (Mito-Fu Family)

The target compound employs a thiazol-2-ylamino amide-type linkage connecting the thiazole pharmacophore to the C11 alkyl chain. In a direct head-to-head comparison of TPP-thiazole conjugates differing only in linker chemistry (ester vs. thioester vs. amide), the amide-linked analog (Compound 3) displayed negligible mitochondrial respiration inhibition and lacked a clear dose-response relationship, while the ester-linked analog (Compound 1) showed intermediate inhibitory potency and the thioester-linked analog (Compound 2) exhibited the strongest inhibition [1]. This demonstrates that linker hydrolytic stability inversely correlates with acute mitochondrial inhibitory potency in the TPP-thiazole class. The target compound's amide linkage is therefore predicted to confer substantially greater hydrolytic stability compared to the ester linkage in Mito-Fu (CAS 1352002-58-4), which is known to remain intact in aqueous solution for >20 days at room temperature [2].

Mitochondrial targeting Linker stability Mitohormesis

Long-Chain C11 Alkyl Linker Mitochondrial Accumulation vs. Short-Chain TPP-Thiazole Analogs

The target compound's 11-carbon undecyl linker is substantially longer than the 2-5 atom linkers employed in most TPP-thiazole conjugates (e.g., the ethoxy-oxoethyl linker in Mito-Fu). Systematic studies of alkyl-TPP⁺ derivatives demonstrate that increasing alkyl chain length directly increases lipophilicity, mitochondrial accumulation, and respiratory chain inhibition [1][2]. Specifically, longer-chain alkylTPP⁺ derivatives (decyl and above) increase proton leak across the inner mitochondrial membrane and decrease maximal respiration, whereas short-chain derivatives (propyl, butyl) show minimal effects at equivalent concentrations [1]. Alkyl chain extension is a validated strategy to enhance mitochondrial uptake in TPP vectors, with molecular dynamics simulations confirming that longer alkyl chains facilitate membrane translocation [2]. TPP⁺-C10 and TPP⁺-C12 derivatives significantly alter mitochondrial membrane potential at concentrations as low as 1 μM [3].

Mitochondrial accumulation Alkyl chain length Lipophilicity

Thiazol-2-ylamino Pharmacophore Attachment Distinct from 4-Aryl and 5-Substituted TPP-Thiazole Conjugates

The target compound features a thiazol-2-ylamino moiety where the thiazole ring is attached via its 2-amino position to the carbonyl of the undecyl linker. This contrasts with the more commonly studied 4-aryl-1,3-thiazole-TPP conjugates (where the aryl substituent occupies the 4-position of the thiazole ring) [1] and 5-substituted thiazole-TPP analogs such as Mito-Fu family members (where the linker attaches at the 5-position of the thiazole) [2]. The 2-amino thiazole motif presents the thiazole nitrogen and sulfur atoms in a different spatial orientation relative to the TPP⁺ cation, potentially altering how the pharmacophore interacts with mitochondrial targets. In the broader anticancer thiazole literature, 2-aminothiazole derivatives have demonstrated distinct cytotoxicity profiles compared to 4- or 5-substituted thiazoles [3]. The regioselective C2-H functionalization of benzothiazoles to form thiazol-2-yl-triphenylphosphonium salts represents a distinct synthetic entry point to this substitution pattern [4].

Thiazole regiochemistry Structure-activity relationship Pharmacophore presentation

Anticancer Cytotoxicity Baseline: TPP-Thiazole Class Activity Against HeLa, PC3, and MCF-7 Cancer Cell Lines

While no direct IC50 data exists for the target compound, the TPP-thiazole conjugate class has been systematically evaluated for anticancer activity across multiple cancer cell lines. The most potent reported analog, R13, achieved an IC50 of 5.52 μM against HeLa cells in MTT assays, representing a ~6.4-fold improvement over compound D1 (IC50 = 35.32 μM) [1][2]. Another series of 4-aryl-1,3-thiazole-TPP conjugates showed the lead compound 12a exhibiting significant anti-proliferative activity against HeLa cells, accompanied by mitochondrial membrane depolarization, ROS enhancement, G0/G1 cell cycle arrest, and apoptosis induction [3]. These data establish the TPP-thiazole class as capable of achieving low-micromolar anticancer cytotoxicity through mitochondrial mechanisms. The target compound's structural features (long-chain amide linker, 2-amino thiazole attachment) place it within this active class but with distinct physicochemical properties that may shift its potency relative to R13, D1, or 12a.

Anticancer cytotoxicity HeLa MTT assay IC50

ATP Production Inhibition: TPP-Thiazole Class Effect on Cancer Cell Energy Metabolism

TPP-thiazole conjugates as a class significantly restrain ATP production in cancer cells through mitochondrial OXPHOS inhibition. In ATP production assays performed on HeLa cells, selected TPP-thiazole derivatives significantly reduced cellular ATP levels, with compound R13 (the most potent analog, IC50 = 5.52 μM) demonstrating effective inhibition of mitochondrial energy production [1]. Compound D1 achieved complete inhibition of oxygen consumption for cellular ATP coupling at 5 μmol·L⁻¹ while also reducing basal OCR to 8.84 pmol·s⁻¹·mL⁻¹ [2]. The structurally related 4-aryl-1,3-thiazole-TPP conjugate 12a decreased OCR and ATP production in HeLa cells through a mitochondrial uncoupling mechanism rather than direct ETC inhibition [3]. The target compound, by virtue of its amide linker and C11 chain, is structurally positioned between the respiration inhibitors (like D1) and the uncouplers (like 12a), though its specific mechanism remains uncharacterized.

ATP production Mitochondrial bioenergetics OXPHOS inhibition

In Vivo Metabolic Effects: Class-Level Mitochondrial Modulation from Mito-Fu Family TPP-Thiazole Conjugates

The TPP-thiazole conjugate class has demonstrated profound in vivo metabolic effects through mild mitochondrial respiration inhibition (mitohormesis). Chronic oral administration of TPP-thiazole (Mito-Fu, CAS 1352002-58-4) to C57BL/6J mice at 90 mg/kg/day for 16 months produced: ~4-fold reduction in ROS levels, ~3-fold reduction in senescence markers P16 and P21, 15-22% lower body weight (primarily from reduced visceral fat), 24% reduction in blood glucose without affecting insulin levels, and ~15-fold reduction in TNFα and IL-6 inflammatory markers compared to age-matched controls [1]. In a diet-induced type 2 diabetes mouse model, a structurally optimized TPP-thiazole conjugate (Compound 1, ester-linked) outperformed metformin at an equivalent dose for improving glucose tolerance, insulin resistance, and hepatic steatosis without observed toxicity [2]. The target compound's structurally distinct amide linkage and longer C11 chain differentiate it from these in vivo-characterized analogs, suggesting potentially altered pharmacokinetics and a different mitohormetic window.

Mitohormesis Type 2 diabetes Anti-aging Glucose homeostasis

Recommended Research Application Scenarios for [11-Oxo-11-(1,3-thiazol-2-ylamino)undecyl](triphenyl)phosphonium Based on Differentiation Evidence


Mitochondrial Linker Stability SAR Studies: Amide vs. Ester TPP-Thiazole Conjugates

The target compound serves as an amide-linked comparator in structure-activity relationship (SAR) studies investigating how linker hydrolytic stability modulates mitochondrial respiration inhibition in TPP-thiazole conjugates. Based on class-level evidence that amide linkers confer negligible acute mitochondrial inhibition compared to ester and thioester linkers [1], researchers can use this compound alongside Mito-Fu (ester-linked, CAS 1352002-58-4) to establish linker-stability-activity correlations. This application is directly supported by the finding that hydrolytic stability inversely correlates with inhibitory potency in TPP-thiazole conjugates [1].

Alkyl Chain Length-Dependent Mitochondrial Uptake and Toxicity Profiling

The C11 undecyl linker positions this compound as a long-chain TPP-thiazole analog for investigating alkyl chain length effects on mitochondrial accumulation and respiratory toxicity. Studies have established that longer-chain alkylTPP⁺ derivatives (C10-C12) produce quantifiable proton leak and respiratory chain inhibition at 1 μM, whereas short-chain analogs (C3-C4) are inactive [2][3]. Researchers can deploy this compound in a chain-length titration panel (e.g., alongside C2, C5, C8, C11, C12 TPP-thiazole analogs) to map the lipophilicity-activity landscape for mitochondrial targeting applications.

Thiazole Regiochemistry Probe: 2-Amino vs. 4-Aryl vs. 5-Substituted TPP-Thiazole Pharmacophores

The distinctive thiazol-2-ylamino attachment mode makes this compound useful as a regiochemical probe in studies comparing how different thiazole substitution patterns influence mitochondrial target engagement. The 2-amino thiazole motif presents the heterocycle in a different spatial orientation compared to the 4-aryl-1,3-thiazole-TPP conjugates (uncoupling agents) [4] and the 5-substituted Mito-Fu family (CcO inhibitors) [5]. Procurement enables head-to-head comparison of pharmacophore geometry effects on mitochondrial mechanism of action.

Mitohormesis Window Optimization: Long-Chain Amide TPP-Thiazole as a Candidate for Metabolic Disorder Models

The demonstrated in vivo efficacy of TPP-thiazole conjugates in mitigating metabolic syndrome—including ~4-fold ROS reduction, ~15-fold inflammatory cytokine suppression, and 24% blood glucose lowering in chronic mouse studies [5]—supports evaluation of this compound class in metabolic disease models. The target compound's distinct linker properties (amide stability + C11 lipophilicity) may shift the mitohormetic window relative to Mito-Fu, potentially enabling investigation of whether enhanced mitochondrial accumulation (from the long chain) combined with reduced acute inhibition (from the amide linkage) yields a favorable therapeutic index for type 2 diabetes or age-related metabolic decline. This scenario is contingent on future experimental characterization.

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